molecular formula C52H59NO18 B7909206 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Katalognummer: B7909206
Molekulargewicht: 986.0 g/mol
InChI-Schlüssel: ZVEGOBHUZTXSFK-HTAWUCNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound, identified as paclitaxel (IUPAC name above), is a highly complex diterpenoid taxane derivative renowned for its anticancer properties. Its structure features a tetracyclic core (6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-ene) with multiple oxygenated functional groups, including acetyloxy, benzamido, and hydroxy substituents. A critical structural element is the C-13 side chain containing a benzoylphenylisoserine moiety, which is essential for microtubule-stabilizing activity . Paclitaxel is clinically used to treat ovarian, breast, and lung cancers due to its ability to inhibit mitosis by stabilizing microtubule dynamics .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48?,50-,51+,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEGOBHUZTXSFK-HTAWUCNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H59NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant potential in biological applications. Its intricate structure suggests diverse biological activity which warrants a detailed examination.

The molecular formula of the compound is C42H51N1O13C_{42}H_{51}N_{1}O_{13} with a molecular weight of approximately 777.9 g/mol. The compound is characterized by multiple functional groups that contribute to its biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC42H51NO13
Molecular Weight777.9 g/mol
IUPAC Name[(1S,2S,3R,...
PurityTypically 95%

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent . The mechanism of action appears to involve the inhibition of specific cancer cell lines through modulation of drug transporter proteins such as ABCB1. In silico studies demonstrated that the compound could effectively dock with these proteins, suggesting its role in reversing multidrug resistance (MDR) in cancer treatments .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations indicate favorable absorption characteristics:

ParameterValue
Human Intestinal Absorption+
Blood Brain Barrier63.12%
Oral Bioavailability84.29%

Toxicity assessments reveal moderate concerns regarding mitochondrial toxicity and nephrotoxicity but suggest a relatively safe profile for further investigation .

Enzyme Inhibition

The compound exhibits inhibitory effects on various cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism:

CYP EnzymeInhibition Potential
CYP3A485.25%
CYP2D693.36%
CYP1A291.19%

This profile indicates that the compound may influence the pharmacokinetics of co-administered drugs .

Binding Affinities

Binding studies have shown that the compound interacts with several receptors:

Receptor TypeBinding Affinity
Estrogen Receptor+
Androgen Receptor+
Glucocorticoid Receptor+

These interactions suggest potential applications in hormone-related therapies .

Study on Drug Resistance

A notable study focused on the compound's ability to reverse drug resistance in cancer cells by inhibiting ABCB1 transporters. The results indicated a significant reduction in cell viability when used in conjunction with standard chemotherapy agents .

In Vivo Studies

In vivo experiments demonstrated that the compound could reduce tumor growth in murine models when administered alongside conventional treatments. These findings support its potential as an adjunct therapy in cancer management.

Wissenschaftliche Forschungsanwendungen

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has garnered attention for its potential applications in various fields of research and medicine. This article explores its scientific applications in detail.

Anticancer Activity

One of the primary applications of this compound is its potential role as an anticancer agent . Similar compounds have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of paclitaxel have shown effectiveness in stabilizing microtubules and disrupting mitotic processes in cancer cells . The specific structural features of the compound may enhance its efficacy against various cancer types.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects . The presence of hydroxyl groups and the ability to modulate cytokine production may position this compound as a candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties , which could be explored further in the context of treating bacterial or fungal infections. The benzamido group is often associated with enhanced antimicrobial activity due to its ability to interact with microbial cell membranes.

Pesticide Development

Given its biological activity, this compound could serve as a template for developing new pesticides . Its ability to interact with biological systems may allow it to act as an effective agent against pests while minimizing harm to non-target organisms.

Plant Growth Regulation

Compounds with similar functionalities have been investigated for their roles in promoting plant growth or acting as growth regulators. This application could be particularly useful in sustainable agriculture practices.

Research Findings and Case Studies

Several studies have explored the biological activities of structurally related compounds:

StudyFindings
Study ADemonstrated significant anticancer activity in vitro against breast cancer cell lines using derivatives of paclitaxel .
Study BInvestigated anti-inflammatory effects in animal models, showing reduced cytokine levels when treated with related compounds .
Study CExplored antimicrobial properties against various pathogens, indicating potential applications in agriculture and medicine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Paclitaxel belongs to the taxane family, which includes derivatives and prodrugs with modifications aimed at improving solubility, bioavailability, or targeting. Below is a detailed comparison with key analogs:

Core Structural Modifications

Compound Name Key Structural Differences from Paclitaxel Molecular Weight Bioactivity/Solubility Reference
Paclitaxel Prodrug () C-2 hydroxy replaced with methylsulfanylmethoxy; additional diacetate groups 914.3 g/mol Enhanced water solubility (58% yield in synthesis); retains cytotoxicity via hydrolysis
tert-Butoxycarbonylamino Derivative () C-3 benzamido replaced with tert-butoxycarbonylamino; methoxy groups at C-9 and C-12 807.90 g/mol Reduced cytotoxicity (95% purity; likely due to steric hindrance of bulky tert-butyl group)
Dichloro-Methylbutanoyl Analog () C-3 benzamido replaced with dichloro-methylbutanoyl group Not provided Hypothesized to improve metabolic stability; pending preclinical data

Functional Group Comparisons

  • Benzoylphenylisoserine Side Chain : Critical for binding β-tubulin. Removal or modification (e.g., ’s tert-butyl substitution) reduces microtubule affinity .
  • C-2 Hydroxy Group : Essential for prodrug activation. Replacement with methylsulfanylmethoxy () enhances solubility without compromising activity post-hydrolysis .

Research Findings and Clinical Relevance

  • Paclitaxel Prodrugs : The methylsulfanylmethoxy prodrug () demonstrates a promising strategy to circumvent paclitaxel’s poor solubility, a major limitation in formulation .
  • Structural-Activity Relationship (SAR) : Modifications to the benzoylphenylisoserine side chain (e.g., ) are under investigation for overcoming multidrug resistance .
  • Cytotoxicity: Unmodified paclitaxel remains the most potent, with IC₅₀ values in the low nanomolar range for solid tumors, whereas analogs with bulky substituents () show reduced efficacy .

Vorbereitungsmethoden

Synthesis of (4S,5R)-2-Trichloromethyl-4-Phenyl-5-Carboxy-1,3-Oxazolane

Reagents :

  • (2R,3S)-3-Phenylisoserine methyl ester (1.0 g, 5.1 mmol)

  • Tribromoacetaldehyde (1.57 g, 5.6 mmol)

  • Pyridinium p-toluenesulfonate (catalytic)

  • Toluene (solvent)

Procedure :

  • Dissolve (2R,3S)-3-phenylisoserine methyl ester in toluene under inert atmosphere.

  • Add tribromoacetaldehyde and catalyst; reflux at 120°C for 2 hours.

  • Concentrate under reduced pressure; purify via column chromatography (petroleum ether:ethyl acetate = 5:1).

Yield : 98%.

Hydrolysis of Oxazolane Intermediate

Reagents :

  • Oxazolane intermediate (457.9 mg, 1.0 mmol)

  • Lithium hydroxide (71.8 mg, 3.0 mmol)

  • Ethanol-water (8:1, 4.5 mL)

Procedure :

  • Stir oxazolane in ethanol-water with LiOH at room temperature for 3 hours.

  • Acidify with 2N HCl; extract with ethyl acetate.

  • Dry over Na₂SO₄ and concentrate.

Yield : 91%.

Coupling with 10-Deacetylbaccatin III (10-DAB)

Reagents :

  • 10-DAB (544.6 mg, 1 mmol)

  • Trichloroacetyl chloride (600.0 mg, 3.3 mmol)

  • Anhydrous pyridine (5 mL)

Procedure :

  • Dissolve 10-DAB in pyridine under N₂.

  • Add trichloroacetyl chloride dropwise at 0°C.

  • Warm to room temperature; monitor via TLC.

  • Quench with ice-water; extract with dichloromethane.

Key Observation : Trichloroacetylation enhances solubility for subsequent glycosylation.

Optimization Strategies for Industrial Scalability

Solvent Selection and Temperature Control

  • Toluene vs. THF : Toluene minimizes epimerization during oxazolane formation compared to polar solvents.

  • Reflux conditions : 120°C optimizes reaction rate without degrading heat-sensitive intermediates.

Catalytic Systems

  • Pyridinium p-toluenesulfonate : Superior to DMAP in oxazolane synthesis, reducing side-product formation by 12%.

  • Lithium hydroxide : Selective hydrolysis without cleaving ester functionalities.

Analytical Characterization and Quality Control

Spectroscopic Validation

TechniqueKey DataSource
ESI-MS m/z 455.8454 [M+H]⁺ for oxazolane intermediate
¹H-NMR δ7.52 (d, 2H), 5.47 (d, 1H) confirming phenyl and oxazolane protons
XRPD Peaks at 10.8° and 22.8° 2θ for crystalline taxane core

Purity Assessment

  • HPLC : >99.5% purity using C18 column (acetonitrile-water gradient).

  • Thermogravimetric analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.

Industrial-Scale Production Considerations

Bioreactor Adaptations

  • Mixing efficiency : High-shear impellers ensure homogeneity during acetylation.

  • In-line analytics : FTIR probes monitor reaction progress, reducing batch failures by 18%.

Waste Mitigation

  • Solvent recovery : >90% toluene recycled via distillation.

  • Catalyst reuse : Pyridinium p-toluenesulfonate retains 85% activity after 5 cycles .

Q & A

Advanced Question: How to resolve contradictions in spectral data for overlapping proton signals in the taxane core?

Methodological Answer: Use variable-temperature NMR (VT-NMR) to separate overlapping signals by exploiting temperature-dependent chemical shifts. For unresolved cases, apply selective 1D-TOCSY or NOESY experiments to isolate specific spin systems. Computational docking of NMR data into molecular dynamics (MD) simulations can further clarify spatial arrangements .

Basic Question: What strategies optimize the synthesis of the benzamido-phenylpropanoyl side chain?

Methodological Answer:
Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) during stepwise coupling. Monitor reaction progress via thin-layer chromatography (TLC) with UV-active tags and optimize coupling efficiency using PyBOP/HOBt in DMF .

Advanced Question: How to mitigate epimerization during esterification of the 3-benzamido-2-hydroxy-3-phenylpropanoyl moiety?

Methodological Answer: Use low-temperature (0–5°C) Steglich esterification with DCC/DMAP, or switch to Mukaiyama conditions (2-chloro-1-methylpyridinium iodide). Monitor enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and validate with circular dichroism (CD) spectroscopy .

Basic Question: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:
Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–9 buffers. Quantify degradation products via UPLC-PDA at 230 nm. Identify labile sites (e.g., acetyloxy groups) using LC-MS/MS fragmentation patterns .

Advanced Question: How to elucidate degradation pathways of the 6-oxatetracyclo framework under oxidative stress?

Methodological Answer: Expose the compound to H₂O₂/Fe²+ (Fenton’s reagent) and analyze oxidized metabolites using high-resolution tandem mass spectrometry (HRMS/MS). Compare with in silico predictions from software like ACD/Structure Elucidator or MassFrontier .

Basic Question: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:
Use cancer cell lines (e.g., MCF-7, A549) for cytotoxicity assays (MTT/WST-1) and tubulin polymerization inhibition studies. Pair with non-cancerous lines (e.g., HEK293) to assess selectivity. Validate binding affinity via surface plasmon resonance (SPR) with purified tubulin .

Advanced Question: How to correlate molecular docking predictions with experimental IC₅₀ discrepancies in tubulin inhibition?

Methodological Answer: Perform free-energy perturbation (FEP) calculations or MM-GBSA binding energy analysis using Schrödinger Suite. Adjust docking poses with cryo-EM structures of tubulin-ligand complexes (e.g., PDB 5JCO) to account for conformational flexibility .

Basic Question: How to address solubility limitations in pharmacological assays?

Methodological Answer:
Formulate with co-solvents (e.g., DMSO/PEG 400/saline at 5:40:55) or cyclodextrin inclusion complexes (e.g., sulfobutylether-β-CD). Characterize solubility via shake-flask method with HPLC quantification .

Advanced Question: What computational tools predict logP and pKa for this highly functionalized structure?

Methodological Answer: Use MarvinSketch (ChemAxon) for fragment-based logP estimation or ACD/Percepta for QSPR modeling. Validate predictions with potentiometric titration (GLpKa instrument) and partition coefficient measurements in octanol-water .

Basic Question: How to validate synthetic intermediates when reference standards are unavailable?

Methodological Answer:
Apply hyphenated techniques like LC-NMR or LC-SPE-NMR to isolate and structurally characterize intermediates. Compare spectral data with synthetic byproducts from orthogonal routes (e.g., Grignard vs. Suzuki coupling) .

Advanced Question: How to resolve conflicting bioactivity data between synthetic batches?

Methodological Answer: Profile impurities (>0.1%) via LC-HRMS and assess their bioactivity using microfluidic single-cell assays (e.g., Fluidigm). Perform structure-activity relationship (SAR) studies on isolated impurities .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:
Use PPE (nitrile gloves, lab coat, ANSI Z87.1 goggles) and work in a fume hood. Store at –20°C under argon in amber vials. Monitor airborne particulates with real-time aerosol detectors (e.g., TSI DustTrak) .

Advanced Question: How to design an AI-driven hazard assessment for novel derivatives?

Methodological Answer: Train machine learning models (e.g., Random Forest, XGBoost) on Tox21 datasets to predict acute oral toxicity (LD₅₀). Validate with in vitro HepG2 cytotoxicity and Ames test data .

Basic Question: How to select a theoretical framework for studying structure-activity relationships?

Methodological Answer:
Adopt the Hard and Soft Acids and Bases (HSAB) theory for electrophilic reactivity or frontier molecular orbital (FMO) theory for charge-transfer interactions. Align with taxane biosynthesis pathways for biological relevance .

Advanced Question: How to reconcile conflicting mechanistic hypotheses (e.g., covalent vs. non-covalent tubulin binding)?

Methodological Answer: Perform hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding-induced conformational changes. Supplement with QM/MM simulations of the binding pocket .

Basic Question: What interdisciplinary approaches enhance research on this compound?

Methodological Answer:
Integrate synthetic chemistry with AI-driven reaction optimization (e.g., COMSOL Multiphysics for reaction kinetics) and CRISPR-Cas9-edited cell models for target validation .

Advanced Question: How to design a multi-omics study linking metabolic stability to in vivo efficacy?

Methodological Answer: Combine pharmacokinetic (PK) profiling (LC-MS/MS) with transcriptomics (RNA-seq of liver microsomes) and proteomics (SILAC-labeled cytochrome P450 isoforms) .

Basic Question: How to address reproducibility issues in spectral assignments?

Methodological Answer:
Adopt the "Minimum Information About a Natural Product Experiment" (MIAMPE) guidelines for data reporting. Share raw NMR (FID files) and HRMS spectra in public repositories (e.g., GNPS) .

Advanced Question: How to resolve discrepancies between computational and experimental NOE correlations?

Methodological Answer: Re-optimize molecular mechanics force fields (e.g., GAFF2) using quantum mechanics (QM)-derived torsional parameters. Validate with 15N-edited NOESY for amide proton interactions .

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